A Technical Guide to the Structure Elucidation of 3-Oxochola-4,6-dien-24-oic Acid
A Technical Guide to the Structure Elucidation of 3-Oxochola-4,6-dien-24-oic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive framework for the structural elucidation of 3-Oxochola-4,6-dien-24-oic acid, a significant bile acid derivative. As a Senior Application Scientist, this document moves beyond a simple listing of procedures to offer a detailed narrative on the strategic application of modern analytical techniques. We will explore the causality behind experimental choices, ensuring a self-validating system of protocols. This guide is grounded in authoritative scientific principles and is extensively referenced to provide a robust resource for researchers in steroid chemistry and drug development.
Introduction: The Significance of 3-Oxochola-4,6-dien-24-oic Acid
3-Oxochola-4,6-dien-24-oic acid is a bile acid derivative characterized by a C24 steroid skeleton. Its structure features a conjugated system of double bonds at the 4 and 6 positions and a ketone at the 3-position of the steroid nucleus.[1][2] This conjugated enone system is a key chromophore that dictates many of the molecule's spectroscopic properties. Bile acids and their derivatives are not only crucial for digestion but also act as signaling molecules in various metabolic pathways, making their structural verification a critical aspect of metabolic and pharmaceutical research.[3]
The precise elucidation of the structure of such molecules is paramount for understanding their biological activity, metabolism, and potential as therapeutic agents. This guide will walk through a logical and efficient workflow for confirming the identity and stereochemistry of 3-Oxochola-4,6-dien-24-oic acid, beginning with fundamental analysis and progressing to advanced spectroscopic techniques.
Foundational Analysis: Confirming the Molecular Blueprint
Before delving into complex spectroscopic analysis, foundational techniques provide the initial confirmation of the molecule's identity.
Molecular Formula and Mass Determination
The initial step in any structure elucidation is the unambiguous determination of the molecular formula. For 3-Oxochola-4,6-dien-24-oic acid, the expected molecular formula is C₂₄H₃₄O₃.[1][2][4]
High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition.
Table 1: Key Mass Spectrometry Data for 3-Oxochola-4,6-dien-24-oic Acid
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₄O₃ | PubChem[1] |
| Monoisotopic Mass | 370.2508 g/mol | PubChem[1] |
| Average Mass | 370.53 g/mol | Sigma-Aldrich[5] |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System
The conjugated 4,6-diene-3-one system in the A and B rings of the steroid nucleus is a strong chromophore, making UV-Vis spectroscopy a powerful and straightforward technique for initial characterization. The extended π-system leads to a characteristic absorption maximum in the UV region. The position of this maximum is sensitive to the solvent environment but provides a key diagnostic feature.
Expected UV-Vis Absorption:
Mass Spectrometry: Deconstructing the Molecule
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, offering valuable clues about its structure. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for both identification and quantification.
Fragmentation Analysis
The fragmentation of bile acids in the mass spectrometer is influenced by the steroid nucleus and the side chain.[6] For 3-Oxochola-4,6-dien-24-oic acid, common fragmentation pathways would involve:
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Loss of water (H₂O): While there are no hydroxyl groups, the acidic protons on the carbon backbone can facilitate water loss under certain ionization conditions.
-
Decarboxylation (loss of CO₂): The carboxylic acid group on the side chain can be readily lost as carbon dioxide.
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Cleavage of the side chain: Fragmentation of the pentanoic acid side chain is a common occurrence.
-
Ring cleavages: The steroid ring system can undergo characteristic cleavages, although these are often less prominent than side-chain fragmentations.
Table 2: Observed Mass Spectrometry Fragments for 3-Oxochola-4,6-dien-24-oic Acid
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Loss | Source |
| 371.258 | 353.246368 | H₂O | PubChem[1] |
| 371.258 | 235.168243 | C₈H₁₄O₂ (Side chain cleavage) | PubChem[1] |
| 371.258 | 217.157501 | Further fragmentation of the ring system | PubChem[1] |
| 371.258 | 175.110550 | Further fragmentation of the ring system | PubChem[1] |
Note: The precursor ion is likely the [M+H]⁺ adduct.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and the establishment of the molecule's connectivity and stereochemistry.
Due to the limited availability of detailed, published NMR data for 3-Oxochola-4,6-dien-24-oic acid, we will use the closely related analogue, (+)-4-cholesten-3-one , for which a complete dataset is available from the Biological Magnetic Resonance Bank (BMRB), to illustrate the principles of NMR-based structure elucidation. This analogue shares the key 3-oxo-4-ene functionality in the A-ring, and the general approach to spectral interpretation is directly transferable.
¹H NMR Spectroscopy: Mapping the Protons
The ¹H NMR spectrum provides information on the number of different types of protons and their chemical environment. Key expected signals for 3-Oxochola-4,6-dien-24-oic acid would include:
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Olefinic protons: Signals for the protons at C4, C6, and C7 in the downfield region (typically 5.5-7.0 ppm).
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Methyl protons: Singlets for the angular methyl groups at C18 and C19, and a doublet for the methyl group at C21 on the side chain.
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Methylene and methine protons: A complex series of overlapping signals in the upfield region corresponding to the steroid nucleus and the side chain.
-
Carboxylic acid proton: A broad singlet in the very downfield region (typically >10 ppm), which may or may not be observed depending on the solvent and concentration.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Key expected signals include:
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Carbonyl carbon: A signal in the downfield region (around 200 ppm) for the C3 ketone.
-
Olefinic carbons: Signals for the double bond carbons at C4, C5, C6, and C7.
-
Carboxylic acid carbon: A signal around 170-180 ppm for the C24 carboxyl group.
-
Quaternary, methine, methylene, and methyl carbons: Signals in the upfield region corresponding to the rest of the carbon skeleton.
2D NMR Spectroscopy: Connecting the Dots
Two-dimensional NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C spectra of steroids.
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing out the connectivity of the proton spin systems within the molecule.
The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the direct assignment of the carbon spectrum based on the assigned proton spectrum.
The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for connecting different spin systems and for identifying quaternary carbons, which are not observed in the HSQC spectrum.
Illustrative Workflow for NMR-based Structure Elucidation:
The following diagram illustrates the logical workflow for using 2D NMR to elucidate the structure of a steroid like 3-Oxochola-4,6-dien-24-oic acid.
Caption: Logical workflow for NMR-based structure elucidation.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments described in this guide.
High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument.
-
Ionization: Employ electrospray ionization (ESI) in positive ion mode to generate the [M+H]⁺ ion.
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-1000).
-
Data Analysis: Determine the accurate mass of the molecular ion and use the instrument's software to calculate the elemental composition.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D NMR Acquisition:
-
COSY: Acquire a standard gradient-selected COSY (gCOSY) experiment.
-
HSQC: Acquire a standard gradient-selected HSQC (gHSQC) experiment.
-
HMBC: Acquire a standard gradient-selected HMBC (gHMBC) experiment, optimizing the long-range coupling delay for typical ²JCH and ³JCH values (e.g., 8 Hz).
-
-
Data Processing and Analysis:
-
Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).
-
Integrate the ¹H NMR signals and assign chemical shifts.
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Assign the ¹³C NMR chemical shifts.
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Analyze the 2D correlation spectra to build up the molecular structure piece by piece, starting from well-resolved signals and extending the connectivity throughout the molecule.
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Conclusion
The structural elucidation of 3-Oxochola-4,6-dien-24-oic acid is a systematic process that relies on the synergistic application of multiple analytical techniques. This guide has outlined a logical workflow, beginning with foundational mass and UV-Vis analysis to confirm the molecular formula and key chromophore, and culminating in a detailed, multi-dimensional NMR investigation to piece together the complete molecular structure. By understanding the principles behind each technique and following a structured analytical approach, researchers can confidently and accurately determine the structure of this and other complex steroidal molecules, paving the way for further biological and pharmaceutical investigation.
References
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PubChem. (n.d.). 3-Oxochola-4,6-dien-24-oic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Wikidata. (n.d.). 3-oxochola-4,6-dien-24-oic acid. Retrieved from [Link]
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- Leppik, R. A. (1983). Improved synthesis of 3-keto, 4-ene-3-keto, and 4,6-diene-3-keto bile acids. Steroids, 41(4), 475-484.
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Global Substance Registration System. (n.d.). CHOLA-4,6-DIEN-24-OIC ACID, 3-OXO-. Retrieved from [Link]
- Clayton, P. T. (2017). Disorders of bile acid synthesis. Journal of inherited metabolic disease, 40(2), 141-155.
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Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of 3-oxo bile acids selected products in the biomedical research and testing their FT-IR spectroscopy. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
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Biological Magnetic Resonance Bank. (n.d.). (+)-4-cholesten-3-one. Retrieved from [Link]
- Duddeck, H., Dietrich, W., & Tóth, G. (2005). Structure elucidation by NMR in organic chemistry: a practical guide. John Wiley & Sons.
- Field, L. D., Li, H., & Magill, A. M. (2007).
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